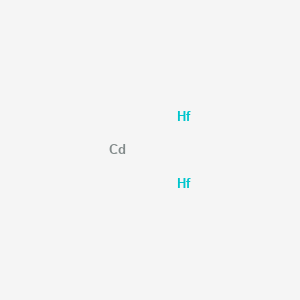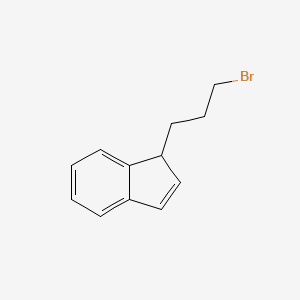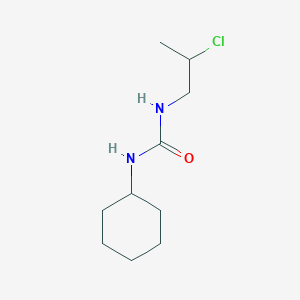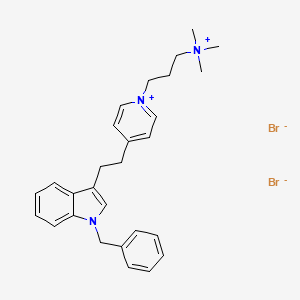
2-Trichloromethylthiazolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trichloromethylthiazolidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trichloromethyl group enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethylthiazolidine hydrochloride typically involves the reaction of cysteamine hydrochloride with trichloroacetaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring .
Industrial Production Methods: In industrial settings, the synthesis can be optimized by employing continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .
化学反应分析
Types of Reactions: 2-Trichloromethylthiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylthiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
2-Trichloromethylthiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Trichloromethylthiazolidine hydrochloride involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the trichloromethyl group, which can undergo nucleophilic attack by amino acid residues such as cysteine and lysine .
相似化合物的比较
Thiazolidine: A simpler analog without the trichloromethyl group.
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazole: A related heterocycle with a different substitution pattern.
Uniqueness: 2-Trichloromethylthiazolidine hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and chemical probes .
属性
CAS 编号 |
22916-22-9 |
|---|---|
分子式 |
C4H7Cl4NS |
分子量 |
243.0 g/mol |
IUPAC 名称 |
2-(trichloromethyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C4H6Cl3NS.ClH/c5-4(6,7)3-8-1-2-9-3;/h3,8H,1-2H2;1H |
InChI 键 |
BLQZSHLYXCKZLU-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(N1)C(Cl)(Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
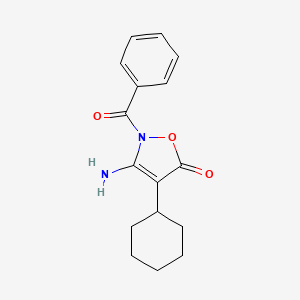


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
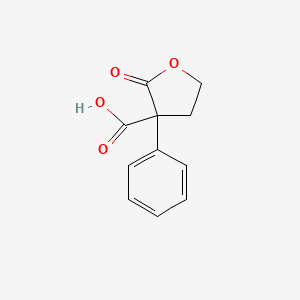
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
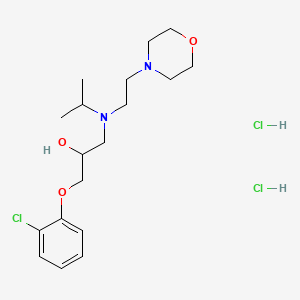
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
